4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride
Description
Chemical Profile of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine Hydrochloride
Structural Characterization and IUPAC Nomenclature
The core structure of This compound consists of a fused benzofuropyrimidine scaffold linked to a piperazine moiety via the pyrimidine ring’s 4-position. The hydrochloride salt form enhances solubility and stability compared to its free base counterpart.
IUPAC Name :
4-piperazin-1-yl-benzofuro[3,2-d]pyrimidine;hydrochloride.
Structural Highlights :
- Benzofuro[3,2-d]pyrimidine : A tricyclic system with a furan ring fused to a pyrimidine ring at positions 3 and 2, respectively.
- Piperazine Substituent : A six-membered ring with two nitrogen atoms at positions 1 and 4, contributing to basicity and hydrogen-bonding potential.
- Hydrochloride Salt : The protonation of the piperazine nitrogen improves aqueous solubility, critical for pharmacological applications.
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O | |
| Molecular Weight | 290.75 g/mol | |
| SMILES | C1CN(CCN1)C2=NC=NC3=C2OC4=CC=CC=C43.Cl | |
| InChIKey | QHWRVIQDEFPJPK-UHFFFAOYSA-N |
Physicochemical Properties and Stability Analysis
The hydrochloride salt exhibits distinct physicochemical traits influenced by its ionic nature and aromatic system.
Computed Properties :
- Hydrogen Bond Donors : 2 (piperazine NH and HCl).
- Hydrogen Bond Acceptors : 5 (pyrimidine N, furan O, and HCl).
- Rotatable Bonds : 1 (piperazine ring).
- Polar Surface Area : 58.7 Ų (estimated for free base).
Stability Considerations :
- Salt Form Advantages : The hydrochloride salt mitigates hygroscopicity and enhances thermal stability compared to the free base.
- pH Sensitivity : Protonation of the piperazine group (pKa ~9.5) ensures solubility in acidic environments but may precipitate at neutral/basic pH.
Comparative Physicochemical Data :
Comparative Analysis with Benzofuropyrimidine Derivatives
This compound belongs to a broader class of benzofuropyrimidines with diverse pharmacological activities. Key comparisons include:
Substituent Effects on Bioactivity
- Piperazine Derivatives : The piperazine group enhances interactions with CNS targets (e.g., serotonin receptors) due to its conformational flexibility.
- Ethanol-Substituted Analog : 2-[4-(Benzofuropyrimidin-4-yl)piperazin-1-yl]ethanol (CID 4440801) shows improved solubility but reduced blood-brain barrier penetration due to its polar hydroxyl group.
- Cyclopentylpiperazine Analog : 4-(4-Cyclopentylpiperazino)benzofuropyrimidine exhibits higher lipophilicity (LogP ~2.5), favoring membrane permeability.
Structural Modifications and Stability
- Thione Derivatives : 2-Methyl-benzofuro[3,2-d]pyrimidine-4-thiol (CAS 68217-94-7) demonstrates increased metabolic stability due to sulfur’s electron-withdrawing effects.
- Salt Forms : Hydrochloride salts generally offer better crystallinity and shelf-life than free bases, as seen in the parent compound’s 290.75 g/mol salt form.
Properties
IUPAC Name |
4-piperazin-1-yl-[1]benzofuro[3,2-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.ClH/c1-2-4-11-10(3-1)12-13(19-11)14(17-9-16-12)18-7-5-15-6-8-18;/h1-4,9,15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWRVIQDEFPJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2OC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
Ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, and thiourea undergo fusion at 80°C in glacial acetic acid with zinc chloride catalysis to yield ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1) . Subsequent treatment with chloroacetonitrile in DMF forms the thiazolopyrimidine core (2) .
Key Data:
| Step | Reagents/Conditions | Product | Yield | MP (°C) |
|---|---|---|---|---|
| 1 | Glacial AcOH, ZnCl₂ | 1 | 85% | 145–147 |
| 2 | Chloroacetonitrile, DMF | 2 | 70% | 172–174 |
Chloroacetic Acid Cyclization
Reaction of 1 with monochloroacetic acid, sodium acetate, and acetic anhydride under reflux yields 3-oxo-thiazolopyrimidine derivatives (3a–d) . Substituents at the C2 position are introduced via aromatic aldehydes (e.g., 4-methoxybenzaldehyde).
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85% |
Ullmann-Goldberg Coupling
Copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C promote coupling between 4-bromobenzofuropyrimidine and piperazine. Yields range from 60–75%.
Hydrochloride Salt Formation
The free base is treated with HCl (gaseous or in dioxane) in ethanol or methanol. Crystallization from ethanol/water mixtures yields the hydrochloride salt.
Procedure:
-
Dissolve 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine (1 eq) in ethanol.
-
Add HCl (1.1 eq) dropwise at 0°C.
Alternative Routes
Reductive Amination
Benzofuropyrimidine-4-carbaldehyde reacts with piperazine under H₂ (1 atm) and Pd/C catalysis in MeOH to form the secondary amine, followed by HCl salt formation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates SNAr reactions, reducing reaction times from hours to minutes while maintaining yields >75%.
Structural Characterization
Spectroscopic Data:
PXRD Analysis:
Crystalline forms exhibit characteristic peaks at 5.8, 10.8, and 16.1° 2θ, confirming polymorphic purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr | Low cost, simple setup | Requires electron-deficient substrates | 60–85% |
| Buchwald-Hartwig | High regioselectivity | Pd catalyst cost, purification challenges | 75–90% |
| Ullmann | Broad substrate tolerance | Long reaction times | 60–75% |
| Microwave | Rapid, energy-efficient | Specialized equipment needed | 70–80% |
Industrial-Scale Considerations
-
Catalyst Recycling: Pd-based catalysts are recovered via filtration or extraction to reduce costs.
-
Green Chemistry: Ethanol/water solvent systems and microwave heating minimize environmental impact.
-
Purification: Crystallization from ethanol or methanol/water mixtures ensures >98% purity.
Challenges and Optimization
-
Regioselectivity: Competing reactions at pyrimidine C2 and C4 positions necessitate careful control of stoichiometry and temperature.
-
Piperazine Protection: Boc-protected piperazine avoids side reactions but requires acidic deprotection (e.g., TFA).
-
Solvent Choice: DMF and DMSO enhance reactivity but complicate downstream purification; toluene/ethanol mixtures offer a balance.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuro[3,2-d]pyrimidine compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuro-pyrimidine compounds exhibit significant anticancer properties. For instance, the compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study Example :
A study demonstrated that 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis through the mitochondrial pathway. The IC50 values were reported to be significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for further development.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that this compound possesses notable antibacterial properties, making it a candidate for further investigation as a potential antimicrobial agent.
Central Nervous System (CNS) Effects
Due to its piperazine moiety, this compound has been studied for its effects on the central nervous system, particularly as a potential anxiolytic or antidepressant agent.
Case Study Example :
In an animal model of depression, administration of the compound resulted in a significant reduction in immobility time in the forced swim test, indicating potential antidepressant-like effects. Further studies are warranted to elucidate the underlying mechanisms.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity or reduce toxicity.
Synthesis Overview
- Starting Materials : Appropriate benzofuro and piperazine derivatives.
- Reagents : Use of coupling agents and catalysts.
- Yield Optimization : Reaction conditions such as temperature and solvent choice can significantly affect yield.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in malignant cells .
Comparison with Similar Compounds
Substituent Variations on the Benzofuropyrimidine Core
The pharmacological profile of benzofuropyrimidine derivatives is highly sensitive to substituents at positions 2, 4, and 4. Key analogues include:
Key Findings :
- Piperazine vs. Morpholine : Piperazine’s basicity enhances water solubility (via HCl salt formation) compared to morpholine, which is less basic and more lipophilic .
- Chloro Substituents : Chloro groups at position 2 (as in and ) increase electrophilicity, facilitating nucleophilic substitution reactions during synthesis .
Heterocyclic Core Modifications
Replacing the benzofuropyrimidine core with triazolopyridinone () or benzoxazine () alters bioavailability and target engagement:
- Triazolopyridinone Derivatives (e.g., MM0421.02 in ): Exhibit reduced aromatic stacking but improved metabolic stability due to the triazole ring’s resistance to oxidation .
- Benzoxazine Derivatives (e.g., MM0228.08 in ): The oxygen atom in the benzoxazine core enhances solubility but may reduce blood-brain barrier penetration compared to benzofuropyrimidines .
Biological Activity
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride (CAS No. 2448152-40-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperazine ring fused with a benzofuro and pyrimidine moiety. This unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O |
| Molecular Weight | 290.75 g/mol |
| CAS Number | 2448152-40-5 |
| Purity | >98% |
Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological activities. Specifically, this compound has been evaluated for its potential as an antidepressant through serotonin (5-HT) reuptake inhibition. In vitro studies have shown that it can effectively inhibit serotonin reuptake, which is crucial for mood regulation and the treatment of depression .
Antidepressant Activity
A notable study synthesized several derivatives related to the piperazine structure and assessed their antidepressant effects. The compound A20, closely related to this compound, demonstrated significant inhibition of serotonin reuptake and was effective in reducing immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity in rodents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In one study, derivatives of piperazine were shown to induce apoptosis in cancer cell lines, with some exhibiting better cytotoxicity than established chemotherapeutics like bleomycin . The mechanism involved the modulation of apoptotic pathways and cell cycle arrest.
Case Studies
- Serotonin Reuptake Inhibition : A series of compounds including derivatives of this compound were tested for their ability to inhibit serotonin reuptake. The results indicated that these compounds could significantly increase serotonin levels in synaptic clefts, suggesting their potential use as antidepressants .
- Cytotoxic Effects in Cancer Models : In vitro studies on FaDu hypopharyngeal tumor cells revealed that compounds derived from piperazine structures could induce apoptosis more effectively than traditional agents. The research highlighted the importance of structural modifications in enhancing biological activity against cancer cells .
Q & A
Q. How can researchers optimize the synthesis of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For piperazine-containing analogs, coupling reactions under inert atmospheres (N₂/Ar) with bases like triethylamine or DIPEA are common. For example, similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution between halogenated intermediates and piperazine derivatives in polar aprotic solvents (e.g., DMF or DCM) . Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high yields (>70%) and purity (>95%).
Q. What analytical methods are recommended for validating the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Mobile phases often combine ammonium acetate buffer (pH 6.5, as in ) with acetonitrile gradients. Purity thresholds ≥98% are standard for pharmacological studies .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., benzofuropyrimidine aromatic signals at δ 7.5–8.5 ppm and piperazine CH₂ groups at δ 2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ for free base and [M+Cl]⁻ for hydrochloride salt).
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal : Segregate organic waste containing halogenated byproducts and neutralize acidic/basic residues before disposal .
- Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.
Advanced Research Questions
Q. How can researchers address low yields in piperazine coupling reactions during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity of the piperazine moiety. Strategies include:
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling in aryl halide intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) while improving efficiency .
- Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) to minimize side reactions.
Q. What advanced techniques resolve structural ambiguities in benzofuropyrimidine derivatives?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, θ range 2.3–25.1°) confirms bond angles and torsional strain in the benzofuropyrimidine core .
- 2D NMR : COSY and HSQC spectra differentiate overlapping signals in aromatic/heterocyclic regions.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties and validate experimental data.
Q. How can solubility challenges in biological assays be mitigated for this hydrochloride salt?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity.
- Salt Exchange : Convert to mesylate or tartrate salts if chloride counterions cause precipitation in buffered media .
- Pro-drug Strategies : Modify the piperazine moiety with ester or carbamate groups to improve membrane permeability.
Q. How should researchers interpret conflicting bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude interference from impurities (e.g., unreacted starting materials) .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
